Lipophilicity (LogP) and Hydrogen-Bond Acceptor Capacity Differentiate the 2-Methoxyethyl Substituent from Alkyl and Arylalkyl N-Substituted Analogs
The N-(2-methoxyethyl) group of the target compound introduces a hydrogen-bond acceptor (HBA) oxygen that is absent in N-isopropyl, N-phenethyl, or N-cyclooctylmethyl analogs. This structural difference is predicted to lower logP by approximately 0.5–1.0 log units relative to the N-phenethyl analog (phenylacetyl fentanyl) and to increase topological polar surface area (tPSA) by roughly 9 Ų, based on fragment-based calculations [1]. While experimentally determined logP values for the target compound are not yet published, the class-level trend among diphenylacetamide derivatives shows that introducing an ether oxygen in the N-substituent reduces lipophilicity and enhances aqueous solubility [2].
| Evidence Dimension | Predicted lipophilicity (logP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | Predicted logP ~3.5; HBA count = 3 (amide carbonyl + ether oxygen + piperidine N if unprotonated); tPSA ~41 Ų |
| Comparator Or Baseline | N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide (phenylacetyl fentanyl): predicted logP ~4.5; HBA count = 2; tPSA ~32 Ų. N-(1-isopropyl-4-piperidinyl)-2,2-diphenylacetamide: predicted logP ~3.8; HBA count = 2; tPSA ~32 Ų. |
| Quantified Difference | Δ logP ≈ -1.0 vs. phenethyl analog; Δ tPSA ≈ +9 Ų; Δ HBA count = +1 vs. both comparators. |
| Conditions | In silico prediction using fragment-based methods (e.g., XLogP3, fragment contributions). No experimental logP data available for the target compound. |
Why This Matters
Lower logP and higher tPSA generally correlate with improved aqueous solubility and potentially reduced blood–brain barrier penetration, which is a critical differentiator for scientists selecting compounds for peripheral vs. central nervous system target engagement studies.
- [1] PubChem. N-(1-phenethylpiperidin-4-yl)-N,2-diphenylacetamide, monohydrochloride (CID 137700042). Computed Properties. Accessed April 2026. View Source
- [2] Apostolov, S. et al. (2021) Studying of the Lipophilicity and Toxicity of Diphenylacetamide Derivatives. Contemporary Materials, 3(1). View Source
